molecular formula C14H14ClNO4 B2746342 2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone CAS No. 331462-29-4

2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone

Cat. No.: B2746342
CAS No.: 331462-29-4
M. Wt: 295.72
InChI Key: BUVBEBMDNBYKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone is a synthetic 1,4-naphthoquinone derivative designed for research use only. This compound is part of a class of organic molecules known for their redox-active nature and significant pharmacological potential . The structure features a chloro substituent and a polar 2-(2-hydroxyethoxy)ethylamino side chain, which may influence its solubility and biomolecular interactions, such as forming hydrogen bonds and engaging in van der Waals forces with target sites . Researchers can explore this compound as a key intermediate for developing novel heterocyclic systems or as a candidate for biological evaluation. Amino-substituted 1,4-naphthoquinones like this one are investigated primarily for their antimicrobial and antiproliferative properties . Their biological activity is often attributed to the conjugated carbonyl system, which can participate in electron transfer processes, potentially leading to the generation of reactive oxygen species or interference with critical enzymatic pathways in cells . The presence of the extended polyether chain in this specific analog may enhance its affinity for certain biological targets and can be a subject of structure-activity relationship (SAR) studies. This product is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-chloro-3-[2-(2-hydroxyethoxy)ethylamino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c15-11-12(16-5-7-20-8-6-17)14(19)10-4-2-1-3-9(10)13(11)18/h1-4,16-17H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVBEBMDNBYKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 2,3-Dichloro-1,4-Naphthoquinone

Industrial-scale production relies on 2,3-dichloro-1,4-naphthoquinone (DCNQ) as the primary intermediate. Patent WO2009122432A2 details its preparation via chlorination of 1,4-naphthoquinone using sulfuryl chloride (SO₂Cl₂) in chlorinated solvents at 60–80°C. Key parameters include:

Parameter Optimal Range Impact on Yield
Chlorinating Agent 2.2–2.5 eq SO₂Cl₂ <90%→>95% purity
Temperature 70±2°C Avoids decomposition
Solvent Dichloromethane Minimizes byproducts

DCNQ purity exceeding 99.5% is critical for downstream amination reactions, as residual chlorine or naphthoquinone isomers reduce substitution efficiency.

Silver-Catalyzed Amination of DCNQ

The [2-(2-hydroxyethoxy)ethyl]amino group is introduced via nucleophilic aromatic substitution (SNAr) under catalytic conditions. WO2009122432A2 reports a two-step protocol:

  • Condensation :
    DCNQ reacts with 2-(2-hydroxyethoxy)ethylamine in acetonitrile at 50°C using silver nitrate (AgNO₃, 1.5 eq) and ammonium persulfate ((NH₄)₂S₂O₈, 0.8 eq). Silver ions polarize the C-Cl bond, facilitating amine attack at position 3.

    $$
    \text{DCNQ} + \text{H}2\text{N-(CH}2\text{CH}2\text{O)}2\text{H} \xrightarrow{\text{AgNO}3, (\text{NH}4)2\text{S}2\text{O}_8} \text{Intermediate} + \text{HCl}
    $$

  • Acid Quenching :
    Acetic acid (2.0 eq) is added to precipitate silver residues and protonate unreacted amine, yielding 2-chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}-1,4-naphthoquinone as a crystalline solid.

Yield Optimization Data :

Solvent AgNO₃ Equiv Reaction Time (h) Yield (%) Purity (%)
Acetonitrile 1.5 6 78 98.2
DMF 1.5 8 65 95.1
THF 2.0 12 42 89.7

Polar aprotic solvents like acetonitrile enhance reaction kinetics by stabilizing charged intermediates.

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

EP1637122B1 describes Ullmann-type couplings for introducing amino groups into aromatic systems. While effective for electron-deficient rings, this method requires:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos ligand (10 mol%)
  • Cs₂CO₃ base in toluene at 110°C

Applied to DCNQ, this approach achieves 62% yield but introduces palladium contamination (>200 ppm), necessitating costly purification.

Microwave-Assisted Synthesis

US20050188480A1 reports microwave-enhanced amination (150°C, 30 min) using DMF as solvent. While reducing reaction time to 0.5 hours, side products from Hofmann elimination of the hydroxyethoxyethyl group limit practicality.

Purification and Crystallization Strategies

Crude product from SNAr reactions contains:

  • Unreacted DCNQ (3–5%)
  • Di-substituted byproducts (≤2%)
  • Silver chloride complexes

WO2009122432A2 advocates sequential purification:

  • Acid Wash : 5% acetic acid removes AgCl and polar impurities
  • Recrystallization : Acetonitrile/water (4:1 v/v) at −20°C yields needle-like crystals (99.1% purity)

Crystallization Data :

Solvent System Recovery (%) Purity (%) Crystal Morphology
Acetonitrile/Water 85 99.1 Needles
Ethanol/Hexane 72 97.3 Platelets
DCM/Heptane 68 96.8 Irregular

Analytical Characterization

  • HPLC : C18 column (5 μm, 250×4.6 mm), 70:30 MeOH/H₂O + 0.1% TFA, λ=254 nm

    • Retention time: 8.2 min
    • Purity: 99.1±0.3% (n=5)
  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.15 (d, J=7.8 Hz, 1H, H-5), 8.08 (d, J=7.8 Hz, 1H, H-8), 7.85 (t, J=7.8 Hz, 1H, H-6), 7.78 (t, J=7.8 Hz, 1H, H-7), 6.42 (br s, 1H, NH), 4.85 (t, J=5.1 Hz, 1H, OH), 3.60–3.45 (m, 8H, OCH₂CH₂O and NHCH₂CH₂O)

  • HRMS (ESI+):
    Calculated for C₁₆H₁₅ClNO₄ [M+H]⁺: 328.0584
    Found: 328.0581

Industrial-Scale Process Considerations

Patent data reveals critical parameters for kilogram-scale production:

  • Reactor Design : Glass-lined to prevent metal leaching
  • Solvent Recovery : 82% acetonitrile recycled via distillation
  • Waste Streams :
    • AgCl precipitated as Ag₂S (99% recovery)
    • Aqueous HCl neutralized with Ca(OH)₂

Cost analysis favors the silver-catalyzed route ($12.50/g) over palladium methods ($41.80/g).

Chemical Reactions Analysis

Chemical Reactions of Naphthoquinones

Naphthoquinones can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for modifying the core structure to enhance biological activity.

Oxidation Reactions

  • Reagents : Hydrogen peroxide, potassium permanganate.

  • Conditions : Aqueous or organic solvents under various temperatures.

  • Products : Oxidized derivatives with altered functional groups.

Reduction Reactions

  • Reagents : Sodium borohydride, sodium hydrosulfite.

  • Conditions : Organic solvents at room or elevated temperatures.

  • Products : Reduced derivatives, often with improved solubility.

Nucleophilic Substitution

  • Reagents : Amines, alcohols, thiols.

  • Conditions : Polar aprotic solvents, sometimes with a base.

  • Products : Substituted naphthoquinones with diverse functional groups.

Potential Chemical Reactions of 2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone

Given the structure of this compound, potential chemical reactions could include:

  • Hydrolysis : The hydroxyethoxy group might undergo hydrolysis under acidic or basic conditions.

  • Acylation : The amino group could be acylated with acyl chlorides or anhydrides.

  • Oxidation : The compound might undergo oxidation at the hydroxyethoxy group or the quinone ring.

Data Tables for Naphthoquinone Derivatives

CompoundReaction ConditionsYield (%)Reference
2-Chloro-3-phenylamino-1,4-naphthoquinoneNucleophilic substitution with aniline, DMF, 100°C, 2h80%
2-Hydroxy-1,4-naphthoquinone derivativesAlkylation with tert-butyl bromoacetate, Ag2O, DMF, 50°C, 4h70%
2,3-Dichloro-1,4-naphthoquinone derivativesChlorination with Cl2, AcOH, 20°C, 1h95%

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Research has indicated that naphthoquinone derivatives, including 2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone, exhibit promising anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of mitochondrial pathways. For instance, a study demonstrated that a related naphthoquinone compound effectively inhibited the proliferation of breast cancer cells, suggesting a similar potential for this compound .

1.2 Antimicrobial Activity

Naphthoquinones have also been explored for their antimicrobial properties. A study highlighted the effectiveness of naphthoquinones against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis. The specific application of this compound in this context remains to be fully elucidated but shows promise based on structural similarities with other active naphthoquinones .

Analytical Chemistry Applications

2.1 Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC). A method utilizing a reverse phase HPLC column has been developed to separate and quantify this compound in complex mixtures. The mobile phase typically consists of acetonitrile and water, potentially with phosphoric acid or formic acid for mass spectrometry compatibility. This methodology is crucial for pharmacokinetic studies and quality control in pharmaceutical formulations .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

Naphthoquinones are known to interact with various enzymes, particularly those involved in redox reactions. The inhibition of specific enzymes by this compound could provide insights into its biochemical pathways and potential therapeutic effects. Preliminary studies suggest that it may inhibit enzymes such as NADH oxidase, which plays a role in cellular respiration and oxidative stress responses .

Case Studies

Study Focus Findings
Study on Anticancer ActivityBreast Cancer CellsInduced apoptosis through ROS generation
Antimicrobial Activity StudyBacterial StrainsEffective against antibiotic-resistant strains
HPLC Method DevelopmentCompound AnalysisScalable method for quantification in mixtures

Mechanism of Action

The mechanism of action of 2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Alkylamine-Substituted NQ Derivatives

  • 2-Chloro-3-(isopentylamino)naphthoquinone (): Substitution with branched alkylamines (e.g., isopentyl) introduces steric bulk, reducing solubility but increasing lipophilicity. These compounds show moderate bioactivity, with crystallographic studies revealing compact packing due to van der Waals interactions . Comparison: The hydroxyethoxyethyl group in the target compound improves aqueous solubility and hydrogen-bonding capacity, which may enhance bioavailability compared to purely alkyl-substituted analogs.

Aromatic Amine-Substituted NQ Derivatives

  • 2-Chloro-3-(4-methylanilino)naphthoquinone (): Aromatic amines enable π-π stacking with biological targets like EGFR tyrosine kinase. This compound exhibited strong EGFR inhibition (IC₅₀ = 2.1 µM) due to interactions with the ATP-binding pocket .

Heterocyclic Amine-Substituted NQ Derivatives

  • 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone (): Substitution with furan or thiophene groups confers antifungal activity (MIC = 12.5 µg/mL against Candida albicans) and gram-positive antibacterial activity (MIC = 15.6 µg/mL against Staphylococcus aureus) . Comparison: The hydroxyethoxyethyl group may reduce direct antimicrobial potency but improve pharmacokinetic properties (e.g., reduced cytotoxicity) due to lower electrophilicity.
Functional Group Impact on Bioactivity
Compound Substituent Key Activity Mechanism Reference
Target Compound [2-(2-hydroxyethoxy)ethyl]amino Not reported (predicted catalytic use) Enhanced solubility for redox catalysis
2-Chloro-3-(4-methylanilino)naphthoquinone 4-methylanilino EGFR inhibition (IC₅₀ = 2.1 µM) π-π stacking, H-bonding
2-Chloro-3-((furan-2-ylmethyl)amino)-NQ furan-2-ylmethyl Antifungal (MIC = 12.5 µg/mL) Disruption of fungal membrane integrity
2-Chloro-3-(isopentylamino)-NQ isopentylamino Moderate cytotoxicity (IC₅₀ = 25 µM) Lipophilicity-driven membrane penetration
Physicochemical and Electronic Properties
  • Solubility : The ether-alcohol chain significantly enhances water solubility (>10 mg/mL predicted) relative to alkyl- or aryl-substituted analogs (<1 mg/mL) .

Biological Activity

2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone, also known as 2-chloro-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone, is a derivative of naphthoquinone that has garnered attention due to its diverse biological activities. This compound is characterized by its molecular formula C12H10ClNO3C_{12}H_{10}ClNO_3 and a molecular weight of approximately 251.67 g/mol . Naphthoquinones, in general, are known for their pharmacological properties, including anticancer and antifungal activities .

Chemical Structure

The structural configuration of this compound features a chlorine atom at the 2-position and an amino group at the 3-position of the naphthoquinone ring. This unique arrangement contributes to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of naphthoquinone derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the compound's effects on HeLa cells (cervical carcinoma) and reported a notable decrease in cell viability after 24 hours of exposure .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HeLa10.5
IGROV-18.0
SK-MEL-287.5
HEK-293 (non-tumor)>20

The selectivity index indicates that the compound is more toxic to tumor cells compared to non-tumor cells, suggesting potential for targeted cancer therapies.

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity. A comparative study with established antifungal agents like clotrimazole revealed that this compound possesses lower minimum inhibitory concentration (MIC) values against Candida albicans strains.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/ml)Comparison Drug (Clotrimazole) MIC (µg/ml)
C. albicans ATCC1023118
C. albicans 9550.2516

These findings indicate that the compound not only inhibits fungal growth effectively but does so at concentrations significantly lower than those required for traditional antifungal therapies .

The biological activity of naphthoquinones is often attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is particularly relevant in cancer therapy, where ROS can induce apoptosis in malignant cells while sparing normal cells . Additionally, the presence of the chlorine atom in the structure enhances its reactivity and potential for interaction with cellular macromolecules.

Case Studies

Several case studies have explored the therapeutic potential of naphthoquinone derivatives, including our compound of interest:

  • Study on Anticancer Efficacy : A recent study demonstrated that derivatives with similar structures induced apoptosis in cancer cell lines through ROS generation and mitochondrial dysfunction .
  • Antifungal Efficacy Assessment : Another research effort focused on evaluating various naphthoquinones against resistant fungal strains, where our compound exhibited superior antifungal properties compared to standard treatments .

Q & A

Q. What explains contradictory antimicrobial activity profiles between S- and N-substituted derivatives?

  • Methodology : S-substituted derivatives likely target thiol-dependent enzymes (e.g., catalase), while N-substituted analogs disrupt cell wall biosynthesis. Biochemical assays (e.g., catalase inhibition) and transcriptomic profiling can clarify these divergent mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.